molecular formula C13H28O4S4 B566167 O,O'-(Undecane-1,11-diyl) dimethanesulfonothioate CAS No. 1798008-49-7

O,O'-(Undecane-1,11-diyl) dimethanesulfonothioate

Cat. No.: B566167
CAS No.: 1798008-49-7
M. Wt: 376.603
InChI Key: NWTGVRZMPYJNKV-UHFFFAOYSA-N
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Description

O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate: is a chemical compound with the molecular formula C₁₃H₂₈O₄S₄ It is characterized by the presence of a long undecane chain with two methanesulfonothioate groups attached at either end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate typically involves the reaction of undecane-1,11-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently reacts with a thiol to form the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants

    Efficient mixing and temperature control: To ensure uniform reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions: O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonothioate groups to thiols or sulfides.

    Substitution: The methanesulfonothioate groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols, thiols

Major Products:

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Thiols, sulfides

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate is used as a crosslinking agent in polymer chemistry. It helps in the formation of stable polymer networks by linking polymer chains through its reactive sulfonothioate groups.

Biology: In biological research, this compound is used as a reagent for modifying proteins and other biomolecules. Its ability to form covalent bonds with thiol groups makes it useful in studying protein-protein interactions and enzyme mechanisms.

Medicine: The compound has potential applications in drug delivery systems. Its long hydrophobic chain can be used to create amphiphilic molecules that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Industry: In the industrial sector, O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate involves the formation of covalent bonds with thiol groups in target molecules. This interaction can modify the structure and function of proteins and other biomolecules, leading to changes in their activity and properties. The compound’s long hydrophobic chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    Undecane-1,11-diol: A precursor in the synthesis of O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate.

    Methanesulfonothioate derivatives: Compounds with similar sulfonothioate functional groups but different alkyl chains.

Uniqueness: O,O’-(Undecane-1,11-diyl) dimethanesulfonothioate is unique due to its combination of a long undecane chain and two reactive methanesulfonothioate groups. This structure provides it with distinct properties, such as the ability to form stable crosslinks and interact with both hydrophobic and hydrophilic environments. Its versatility in various applications, from polymer chemistry to biological research, sets it apart from other similar compounds.

Properties

IUPAC Name

methyl-(11-methylsulfonothioyloxyundecoxy)-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O4S4/c1-20(14,18)16-12-10-8-6-4-3-5-7-9-11-13-17-21(2,15)19/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOIEAXQRVTONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=S)OCCCCCCCCCCCOS(=O)(=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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